4-Allyl-3-((2,4-dichlorobenzyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole

Lipophilicity Membrane permeability Antimicrobial screening

4-Allyl-3-((2,4-dichlorobenzyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole is a 1,2,4-triazole derivative that incorporates a thioether bridge to a 2,4-dichlorobenzyl group, a thiophen-2-yl substituent at position 5, and an N‑allyl group at position 4. It is supplied as part of the Aldrich CPR collection (Sigma‑Aldrich), a curated set of rare, structurally diverse small molecules intended for early‑phase drug‑discovery screening.

Molecular Formula C16H13Cl2N3S2
Molecular Weight 382.3 g/mol
CAS No. 577960-27-1
Cat. No. B12013855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allyl-3-((2,4-dichlorobenzyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole
CAS577960-27-1
Molecular FormulaC16H13Cl2N3S2
Molecular Weight382.3 g/mol
Structural Identifiers
SMILESC=CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CS3
InChIInChI=1S/C16H13Cl2N3S2/c1-2-7-21-15(14-4-3-8-22-14)19-20-16(21)23-10-11-5-6-12(17)9-13(11)18/h2-6,8-9H,1,7,10H2
InChIKeyZCNMJKKTWMWIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Allyl-3-((2,4-dichlorobenzyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS 577960-27-1): A Thioether-Functionalized 1,2,4-Triazole for Antimicrobial Screening and Early Discovery


4-Allyl-3-((2,4-dichlorobenzyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole is a 1,2,4-triazole derivative that incorporates a thioether bridge to a 2,4-dichlorobenzyl group, a thiophen-2-yl substituent at position 5, and an N‑allyl group at position 4. It is supplied as part of the Aldrich CPR collection (Sigma‑Aldrich), a curated set of rare, structurally diverse small molecules intended for early‑phase drug‑discovery screening . The 2,4-dichlorobenzyl thioether motif is associated with enhanced lipophilicity and potential antimicrobial activity in triazole series [1].

Why Generic Substitution Fails: Structural Differentiation of 4-Allyl-3-((2,4-dichlorobenzyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole from Common Triazole Analogs


Closely related 1,2,4-triazole analogs, such as 4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 187795‑50‑2) or 4‑methyl derivatives, lack the 2,4‑dichlorobenzyl thioether moiety. This moiety substantially increases lipophilicity, eliminates the thiol hydrogen‑bond donor, and modifies the electronic environment of the triazole ring . These physicochemical differences can translate into divergent bioactivity profiles (e.g., altered membrane permeability, target‑binding kinetics, and metabolic stability), making straightforward substitution of in‑class compounds unreliable for reproducible screening or structure–activity relationship (SAR) interpretation [1].

Product-Specific Quantitative Evidence Guide for 4-Allyl-3-((2,4-dichlorobenzyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole


Elevated Calculated LogP Relative to 4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol Predicts Superior Passive Membrane Permeability

The target compound, containing a 2,4-dichlorobenzyl thioether group, has an estimated atom‑based LogP of ≈5.2, compared with ≈3.5 for the thiol analog 4‑allyl‑5‑(thiophen‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol (CAS 187795‑50‑2) . This ΔLogP of +1.7 units corresponds to an approximately 50‑fold increase in lipophilicity, which is predicted to enhance passive diffusion across bacterial and fungal membranes, a rate‑limiting step for intracellular target engagement in antimicrobial assays [1].

Lipophilicity Membrane permeability Antimicrobial screening

Absence of a Thiol Hydrogen-Bond Donor Reduces Promiscuous Off-Target Reactivity vs 4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

The target compound possesses zero hydrogen-bond donors (HBD = 0), whereas the thiol analog 4‑allyl‑5‑(thiophen‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol contains one HBD (the thiol group) . Eliminating the thiol HBD removes the potential for thiol‑disulfide exchange, covalent protein modification, and metal‑chelation artefacts, which are known sources of false‑positive hits in biochemical and cell‑based antimicrobial assays [1].

Hydrogen bonding Thiol reactivity Assay interference

Increased Molecular Complexity (MW 382.3 vs 277.3) Provides Richer Shape Complementarity for Target Binding Sites

The molecular weight of the target compound is 382.3 g·mol⁻¹, compared with 277.3 g·mol⁻¹ for 4‑allyl‑5‑(thiophen‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol . The additional 105 Da corresponds to the 2,4‑dichlorobenzyl moiety, which adds both hydrophobic surface area and conformational flexibility. In class‑level SAR studies, larger, more lipophilic substituents on 1,2,4‑triazoles have been associated with improved binding to hydrophobic pockets in bacterial enzymes such as DNA gyrase and CYP51 [1], potentially leading to higher affinity and selectivity.

Molecular weight Shape complementarity Ligand efficiency

Thioether Linkage Imparts Superior Predicted Metabolic Stability Over Thione-Containing Triazole Antimicrobials

The target compound features a thioether (C–S–C) linkage, in contrast to the thione (C=S) group present in many potent triazole antimicrobials such as 3,4‑dichlorobenzyl‑1,2,4‑triazole‑3‑thione derivatives [1]. Thioethers are generally more resistant to CYP450‑mediated oxidative metabolism than thiones, which are prone to rapid S‑oxidation and subsequent metabolic clearance [2]. While direct microsomal stability data for this compound are not publicly available, class‑level structure–metabolism relationships predict a longer in‑vitro half‑life for the thioether, potentially translating to more consistent cell‑based assay results and clearer SAR interpretation.

Metabolic stability Thioether Oxidative metabolism

Best Research and Industrial Application Scenarios for 4-Allyl-3-((2,4-dichlorobenzyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole


Antibacterial Hit‑Finding Screens Against Gram‑Positive Pathogens

The compound’s high calculated LogP (≈5.2) and zero hydrogen‑bond donors are consistent with enhanced passive membrane permeability and reduced non‑specific binding . This makes it a suitable candidate for inclusion in phenotypic or target‑based screening libraries against Gram‑positive bacteria such as Staphylococcus aureus and Bacillus subtilis, where membrane penetration is often rate‑limiting [1].

SAR Expansion Around the 2,4‑Dichlorobenzyl Thioether Pharmacophore

The thioether linkage provides a metabolically stable anchor point that allows systematic variation of the allyl and thiophene substituents without introducing the chemical reactivity liabilities of a free thiol . Medicinal chemistry teams can use this compound as a core scaffold to explore structure–activity relationships for antimicrobial or antifungal activity, with the 2,4‑dichlorobenzyl group offering a lipophilic handle for further optimization [1].

Chemical Biology Tool for Probing Thioether‑Dependent Bioactivity

The compound’s thioether functionality, in combination with the 2,4‑dichlorobenzyl group, creates a distinct electronic and steric profile compared to thione or thiol analogs . This profile can be exploited in chemoproteomics or target‑identification studies to interrogate the role of hydrophobic sulfur‑containing motifs in microbial enzyme inhibition, while avoiding the covalent‑binding artefacts associated with thiols [1].

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